molecular formula C8H14O3 B13817183 [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate

[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate

Cat. No.: B13817183
M. Wt: 158.19 g/mol
InChI Key: QJIPJNXAJBICEZ-YUMQZZPRSA-N
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Description

[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its chiral centers, making it an interesting subject for stereochemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate typically involves the reaction of an epoxide with an acetic acid derivative. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial applications due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production often employs flow microreactor systems for the synthesis of esters. This method is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in various biochemical assays to study enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is unique due to its chiral centers and epoxide ring, which confer distinct reactivity and stereochemical properties. These features make it valuable in asymmetric synthesis and stereochemical studies.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate

InChI

InChI=1S/C8H14O3/c1-5(2)8-7(11-8)4-10-6(3)9/h5,7-8H,4H2,1-3H3/t7-,8-/m0/s1

InChI Key

QJIPJNXAJBICEZ-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](O1)COC(=O)C

Canonical SMILES

CC(C)C1C(O1)COC(=O)C

Origin of Product

United States

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